N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide
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Description
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide, also known as DMBMF, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of benzofuran derivatives and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization:
- Synthesis processes for tetrahydrobenzofurans and their oxidation products have been developed, with potential applications in organic chemistry and pharmaceutical synthesis (Lévai et al., 2002).
- Methods for synthesizing benzofurans from different compounds, including acrolein dimer and 1,3-dicarbonyl compounds, have been proposed. This process was used to synthesize commercial drug molecules like benzbromarone and amiodarone, suggesting potential in drug synthesis (Huang et al., 2019).
Antioxidant and Antibacterial Activities:
- New benzamide compounds derived from dimethoxybenzoic acid demonstrated notable antioxidant and antibacterial activities. Such compounds may be explored for potential therapeutic applications (Yakan et al., 2020).
Potential Antitumor Agents:
- Dihydrobenzofuran lignans, which are structurally related to benzofurans, showed significant antitumor activity in leukemia and breast cancer cell lines. This indicates the potential of benzofuran derivatives as antitumor agents (Pieters et al., 1999).
Other Applications:
- Studies have been conducted on the synthesis of various derivatives of benzofurans, exploring their chemical properties and potential applications in various fields, including drug development and materials science (Jackson & Marriott, 2002).
properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-12(2)22(25)23-15-7-8-16-13(3)21(28-18(16)11-15)20(24)14-6-9-17(26-4)19(10-14)27-5/h6-12H,1-5H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYGQEAKUNWVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)C)C(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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